molecular formula C17H19ClN2O3 B11140136 8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B11140136
M. Wt: 334.8 g/mol
InChI Key: PUTPHJQJTHBLSE-UHFFFAOYSA-N
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Description

8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound that features an indole moiety, a spirocyclic structure, and a chloro substituent. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . The spirocyclic structure can be introduced through a series of cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell cycle regulation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its specific combination of an indole moiety, a spirocyclic structure, and a chloro substituent. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C17H19ClN2O3

Molecular Weight

334.8 g/mol

IUPAC Name

2-(5-chloroindol-1-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone

InChI

InChI=1S/C17H19ClN2O3/c18-14-1-2-15-13(11-14)3-6-20(15)12-16(21)19-7-4-17(5-8-19)22-9-10-23-17/h1-3,6,11H,4-5,7-10,12H2

InChI Key

PUTPHJQJTHBLSE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CN3C=CC4=C3C=CC(=C4)Cl

Origin of Product

United States

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